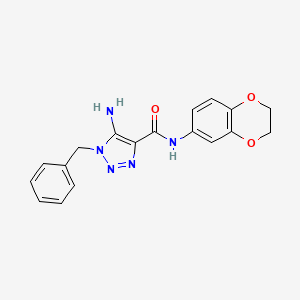
5-amino-1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. The 1,2,4-triazole core is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a benzodioxin group, which is a type of aromatic ether .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as IR, 1H NMR, 13C NMR, and EI-MS spectroscopy .Chemical Reactions Analysis
The chemical reactions of this compound could be similar to those of other 1,2,4-triazoles and benzodioxin derivatives. For example, 1,2,4-triazoles can undergo various reactions to form different heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its 1,2,4-triazole and benzodioxin components. For example, 1,2,4-triazoles are known for their stability and resistance to oxidation and reduction .科学的研究の応用
Synthesis and Chemical Properties
Triazole derivatives are valuable in the preparation of biologically active compounds and peptidomimetics. A study by Ferrini et al. (2015) demonstrates the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which can be utilized to create triazole-containing dipeptides and triazoles with HSP90 inhibitor activity, highlighting their versatility in drug design and synthesis. The protocol developed allows for the preparation of these compounds with significant regiocontrol, opening pathways for creating structurally diverse molecules with potential biological activities Ferrini et al., 2015.
Biological Activities and Potential Therapeutic Applications
Antiviral Activities
Hebishy et al. (2020) reported the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 subtype of the influenza A virus. This study showcases the potential of triazole derivatives in contributing to the development of new antiviral agents, with certain compounds exhibiting viral reduction rates of 85–65% Hebishy et al., 2020.
Anticoccidiostats and Antiproliferative Activities
Research by Bochis et al. (1991) on substituted 5-amino-4-carbamoyl-1,2,3-triazoles for their in vivo anticoccidial activity reveals the structural requirements for maximizing activity against Eimeria in chickens. This research not only explores the anticoccidial properties but also notes antiproliferative activity in several disease models, offering insights into the broader therapeutic potential of triazole derivatives Bochis et al., 1991.
Antimicrobial Properties
Studies on the antimicrobial activities of triazole derivatives, such as those by Bektaş et al. (2007) and Chavan & Pai (2007), have shown that these compounds possess good to moderate activities against various bacterial and fungal strains. These findings underscore the potential of triazole derivatives in the development of new antimicrobial agents, providing a foundation for further research into their mechanisms of action and potential clinical applications Bektaş et al., 2007; Chavan & Pai, 2007.
作用機序
将来の方向性
特性
IUPAC Name |
5-amino-1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c19-17-16(21-22-23(17)11-12-4-2-1-3-5-12)18(24)20-13-6-7-14-15(10-13)26-9-8-25-14/h1-7,10H,8-9,11,19H2,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCKFQLNHAJLSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N(N=N3)CC4=CC=CC=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2368040.png)
![2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B2368041.png)
![methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2368043.png)
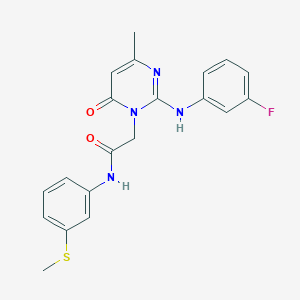
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2368046.png)
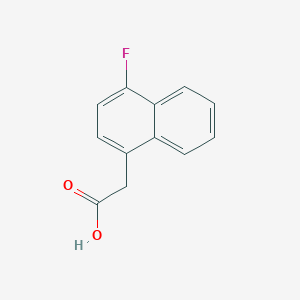
![N-[(6-Methylpyridin-3-yl)methyl]-N-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2368049.png)
![2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2368051.png)
![Dimethyl 3-methyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2,4-dicarboxylate](/img/structure/B2368053.png)
![Ethyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2368055.png)
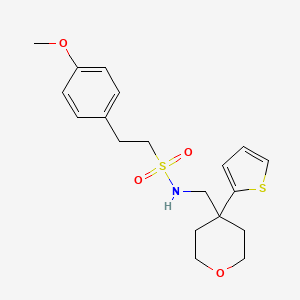
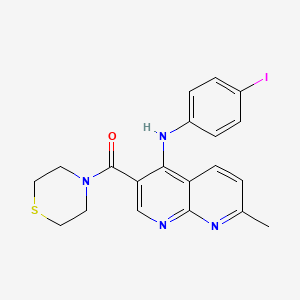
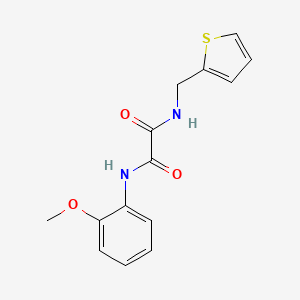
![3-Azabicyclo[3.1.1]heptan-6-one](/img/structure/B2368062.png)